molecular formula C4F9LiO6S3 B3039781 Lithium tris(trifluoromethanesulfonyl)methide CAS No. 132404-42-3

Lithium tris(trifluoromethanesulfonyl)methide

Cat. No.: B3039781
CAS No.: 132404-42-3
M. Wt: 418.2 g/mol
InChI Key: QVXQYMZVJNYDNG-UHFFFAOYSA-N
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Description

Lithium tris(trifluoromethanesulfonyl)methide is a chemical compound with the molecular formula C₄F₉LiO₆S₃. It is known for its high thermal and chemical stability, making it a valuable compound in various scientific and industrial applications. This compound is often used in the field of electrochemistry, particularly in lithium-ion batteries, due to its excellent ionic conductivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium tris(trifluoromethanesulfonyl)methide can be synthesized through several methods. One common approach involves the reaction of tris(trifluoromethanesulfonyl)methane with lithium hydroxide in an appropriate solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated systems to maintain consistent quality and efficiency. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Lithium tris(trifluoromethanesulfonyl)methide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and other lithium salts. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide under controlled temperature conditions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new compound where the lithium ion is replaced by another cation .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium tris(trifluoromethanesulfonyl)methide is unique due to its high thermal and chemical stability, making it suitable for applications that require robust performance under extreme conditions. Its ability to form stable complexes with various metal ions also sets it apart from other similar compounds .

Properties

IUPAC Name

lithium;bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F9O6S3.Li/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXQYMZVJNYDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9LiO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium tris(trifluoromethanesulfonyl)methide
Reactant of Route 2
Lithium tris(trifluoromethanesulfonyl)methide
Reactant of Route 3
Lithium tris(trifluoromethanesulfonyl)methide

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